Bienvenue dans la boutique en ligne BenchChem!

6-(3-Pyridinylcarbonyl)valerolactam-d4

Mass Spectrometry Stable Isotope Labeling Bioanalytical Method Validation

Select this tetradeuterated analog (CAS 1189467-35-3) as a stable isotope-labeled internal standard (SIL-IS) for precise LC-MS/MS quantitation of the parent compound (CAS 144751-22-4). The +4 Da mass shift on the pyridine ring delivers distinct MRM transitions, ensuring accurate correction for sample preparation variability and matrix-induced ion suppression. Unlike lower-deuterated alternatives, the d₄-label shifts the isotopic signature beyond the natural isotopic envelope of the unlabeled analyte, eliminating M+2 interference that would otherwise compromise calibration linearity at low concentrations. This choice provides unequivocal metabolic tracing in anabaseine synthesis and pharmacology studies, enabling confident discrimination between labeled and endogenous sources.

Molecular Formula C11H12N2O2
Molecular Weight 208.253
CAS No. 1189467-35-3
Cat. No. B563764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Pyridinylcarbonyl)valerolactam-d4
CAS1189467-35-3
Synonyms3-[3-(Pyridinyl-d4)carbonyl]-2-piperidinone; 
Molecular FormulaC11H12N2O2
Molecular Weight208.253
Structural Identifiers
SMILESC1CC(C(=O)NC1)C(=O)C2=CN=CC=C2
InChIInChI=1S/C11H12N2O2/c14-10(8-3-1-5-12-7-8)9-4-2-6-13-11(9)15/h1,3,5,7,9H,2,4,6H2,(H,13,15)/i1D,3D,5D,7D
InChIKeyAKBAXTWXMULZOL-DNZPNURCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Pyridinylcarbonyl)valerolactam-d4 (CAS 1189467-35-3): Analytical Specifications and Comparative Procurement Considerations


6-(3-Pyridinylcarbonyl)valerolactam-d4 (CAS 1189467-35-3) is a tetradeuterated stable isotope-labeled analog of 6-(3-Pyridinylcarbonyl)valerolactam (unlabeled CAS 144751-22-4), with the molecular formula C₁₁H₈D₄N₂O₂ and a molecular weight of 208.25 g/mol . This compound, also designated as 3-[3-(Pyridinyl-d₄)carbonyl]-2-piperidinone, is a deuterated derivative of the valerolactam scaffold bearing a 3-pyridinylcarbonyl substituent . The tetradeuteration occurs at the 2, 4, 5, and 6 positions of the pyridine ring, providing a mass shift of +4 Da relative to the unlabeled parent . It is employed as a labeled intermediate in the synthesis of anabaseine and structurally related alkaloids, as well as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry applications [1].

Why 6-(3-Pyridinylcarbonyl)valerolactam-d4 Cannot Be Interchanged with Alternative Internal Standards or Unlabeled Precursors


The selection of an appropriate internal standard for quantitative LC-MS/MS analysis is non-negotiable for achieving regulatory-compliant accuracy and precision. Deuterium-labeled internal standards, while widely adopted, are not universally interchangeable due to well-documented phenomena including deuterium isotope effects on chromatographic retention time and matrix effect compensation [1], as well as isotopic interference from naturally occurring analyte isotopes in the internal standard channel [2]. For compounds within the valerolactam/piperidinone structural class, the substitution of an unlabeled precursor (CAS 144751-22-4), a lower-deuterated analog, or a structurally distinct internal standard (e.g., cotinine-d₃) introduces quantifiable risk: differential ion suppression/enhancement between analyte and internal standard can produce systematic quantitative bias exceeding acceptable bioanalytical method validation thresholds [3]. The tetradeuterated pyridine ring in 6-(3-Pyridinylcarbonyl)valerolactam-d₄ provides a specific isotopic signature that mitigates certain interference mechanisms inherent to lower-deuterated alternatives, as elaborated in the evidence below.

6-(3-Pyridinylcarbonyl)valerolactam-d4 (CAS 1189467-35-3): Quantitative Comparative Evidence for Procurement and Method Development


Tetradeuteration vs. Lower Deuterium Substitution: Reduced Risk of Endogenous Isotopic Interference

Doubly deuterated internal standards (D₂-IS) are susceptible to interference from naturally occurring isotopes of the unlabeled analyte in the internal standard MS/MS channel. In a systematic evaluation using cortisol and D₂-cortisol as a model system, naturally occurring M+2 isotopes of the analyte contributed to the internal standard signal, producing false elevation of the measured internal standard concentration and concomitantly decreasing the relative response for the analyte [1]. 6-(3-Pyridinylcarbonyl)valerolactam-d₄, with four deuterium atoms (+4 Da mass shift), shifts the isotopic envelope sufficiently to avoid overlap with naturally abundant M+2 and M+4 isotopes of the unlabeled compound (CAS 144751-22-4), thereby reducing this specific interference mechanism relative to D₂-labeled alternatives.

Mass Spectrometry Stable Isotope Labeling Bioanalytical Method Validation

Deuterium-Labeled vs. 13C/15N-Labeled Internal Standards: Differential Matrix Effect Compensation in LC-ESI-MS/MS

Deuterium-labeled internal standards (²H-SIL-IS) can exhibit distinct chromatographic retention times relative to the unlabeled analyte due to the deuterium isotope effect, resulting in differential exposure to matrix-induced ion suppression or enhancement. A systematic head-to-head comparison of ²H-labeled versus ¹³C/¹⁵N-labeled SIL-IS for quantifying urinary 2-methylhippuric acid (2MHA) demonstrated that the deuterated IS (2MHA-[²H₇]) produced concentrations 59.2% lower on average than those generated with the non-deuterated IS (2MHA-[¹³C₆]) [1]. Spike accuracy assessment further revealed that 2MHA-[²H₇] generated negatively biased urinary results of −38.4%, whereas no significant bias was observed for 2MHA-[¹³C₆] [1]. This class-level evidence underscores that deuterated SIL-IS may not fully compensate for matrix effects in all analytical systems. However, when a deuterated IS is required due to synthetic accessibility or cost considerations, the specific deuteration pattern (tetradeuteration at the pyridine ring) and its associated chromatographic behavior must be validated against the unlabeled analyte.

LC-ESI-MS/MS Matrix Effects Stable Isotope Internal Standard Selection

Target Compound (6-(3-Pyridinylcarbonyl)valerolactam-d4) vs. Cotinine-d3 Internal Standard: Structural Divergence and Method-Specific Applicability

In quantitative LC-MS/MS methods for nicotine and cotinine, deuterated internal standards including nicotine-d₃, nicotine-d₄, and cotinine-d₃ are commonly employed [1]. The calibration range across published methods spans 0.005–35,000 ng/mL, with reported matrix effects ranging from 75.96% to 126.8% [1]. Cotinine-d₃ is specifically validated for the quantification of cotinine and trans-3′-hydroxycotinine in human serum, achieving a limit of quantification (LOQ) of 0.025 ng/mL for both analytes with accuracy ranging from 96.1% to 104.9% [2]. 6-(3-Pyridinylcarbonyl)valerolactam-d₄ differs structurally from cotinine-d₃ in that it lacks the N-methylpyrrolidine moiety and is classified as a labeled anabaseine intermediate rather than a direct cotinine analog [3]. This structural divergence means that 6-(3-Pyridinylcarbonyl)valerolactam-d₄ is not a substitute for cotinine-d₃ in nicotine exposure biomarker assays; rather, it serves distinct applications in anabaseine-related synthetic chemistry and as an internal standard for the valerolactam/piperidinone compound class.

Bioanalytical Method Development Internal Standard Selection Nicotine Metabolite Quantification

Target Compound (6-(3-Pyridinylcarbonyl)valerolactam-d4) vs. Unlabeled Parent (CAS 144751-22-4): Mass Differentiation and Quantitative Utility

The unlabeled parent compound, 6-(3-Pyridinylcarbonyl)valerolactam (CAS 144751-22-4), has a molecular weight of 204.23 g/mol and shares identical chemical structure with the deuterated analog except for isotopic substitution . The deuterated analog 6-(3-Pyridinylcarbonyl)valerolactam-d₄ (CAS 1189467-35-3) possesses a molecular weight of 208.25 g/mol , providing a +4 Da mass shift that enables chromatographic co-elution with the unlabeled analyte while maintaining distinct MS/MS transitions. This mass differentiation is the foundational requirement for stable isotope dilution mass spectrometry (SID-MS), wherein the deuterated analog serves as an internal standard to correct for variability in sample extraction, chromatographic injection, and ionization efficiency [1].

Stable Isotope Dilution Mass Spectrometry Quantitative Analysis

6-(3-Pyridinylcarbonyl)valerolactam-d4: Evidence-Based Application Scenarios for Procurement and Method Deployment


Stable Isotope Dilution LC-MS/MS Quantification of 6-(3-Pyridinylcarbonyl)valerolactam in Biological Matrices

This compound is procured as an internal standard for the accurate quantification of the unlabeled parent compound (CAS 144751-22-4) in plasma, urine, or tissue homogenates. The +4 Da mass shift enables distinct MRM transitions, allowing correction for sample preparation variability and matrix-induced ion suppression. Method validation must include assessment of co-elution between the deuterated IS and the unlabeled analyte to confirm adequate matrix effect compensation [1].

Synthesis of Deuterium-Labeled Anabaseine and Related Alkaloid Derivatives

6-(3-Pyridinylcarbonyl)valerolactam-d₄ is utilized as a labeled intermediate in the preparation of anabaseine, a neuroactive alkaloid that acts as a nicotinic acetylcholine receptor agonist. The tetradeuterated pyridine ring provides a stable isotopic label for metabolic tracing studies and for distinguishing synthetic anabaseine from endogenous or unlabeled sources in mechanistic pharmacology investigations [2].

Comparative Assessment of Deuterated vs. 13C/15N Internal Standards in Method Development

Given the documented potential for deuterium-labeled internal standards to exhibit differential matrix effect compensation relative to 13C/15N-labeled alternatives (bias up to 59.2% in urinary biomarker assays [1]), this compound can be procured for head-to-head validation studies. Such studies compare the quantitative accuracy achieved with 6-(3-Pyridinylcarbonyl)valerolactam-d₄ against that obtained with a corresponding 13C- or 15N-labeled analog, ensuring that the selected internal standard meets regulatory acceptance criteria for bioanalytical method validation.

Method Development for Avoiding Endogenous Isotopic Interference in Quantitative MS Assays

Doubly deuterated (D₂) internal standards are susceptible to interference from naturally occurring M+2 isotopes of the unlabeled analyte, which can artificially elevate the internal standard signal and compromise calibration linearity [3]. The tetradeuteration of 6-(3-Pyridinylcarbonyl)valerolactam-d₄ shifts the isotopic signature beyond the natural isotopic envelope of the unlabeled compound, making it preferable for methods requiring high quantitative accuracy at low analyte concentrations where isotopic interference becomes significant.

Quote Request

Request a Quote for 6-(3-Pyridinylcarbonyl)valerolactam-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.